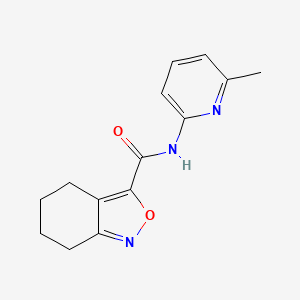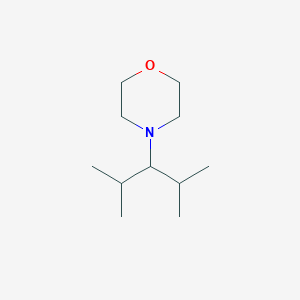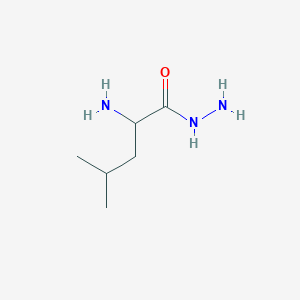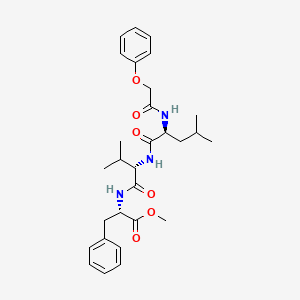![molecular formula C10H10N2O B13796592 1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI)](/img/structure/B13796592.png)
1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI) is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the larger family of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
The synthesis of 1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of 2-(γ-chloroalkyl)benzimidazoles in the presence of sodium ethoxide . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability .
Chemical Reactions Analysis
1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding oxides, while reduction can yield dihydro derivatives .
Scientific Research Applications
1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial, antioxidant, and anticancer activities . Additionally, this compound is used in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI) can be compared with other similar compounds such as 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole and 1H-1,3-benzimidazole . These compounds share similar structural features but may differ in their chemical reactivity and biological activities. The uniqueness of 1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI) lies in its specific substitution pattern and the presence of the oxide group, which can influence its overall properties and applications .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-oxido-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-4-ium |
InChI |
InChI=1S/C10H10N2O/c13-12-9-5-2-1-4-8(9)11-7-3-6-10(11)12/h1-2,4-5H,3,6-7H2 |
InChI Key |
JLIPWSNAPYVNFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=[N+](C3=CC=CC=C3N2C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![18,18'-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol]](/img/structure/B13796510.png)

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B13796525.png)


![3,5-Dichloro-2-[(4-ethoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13796537.png)



![Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester (9CI)](/img/structure/B13796577.png)




